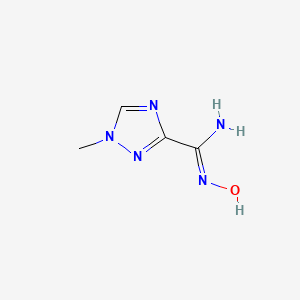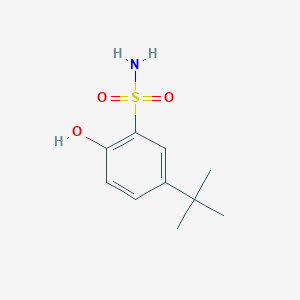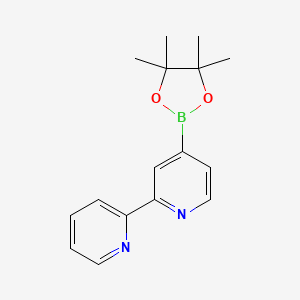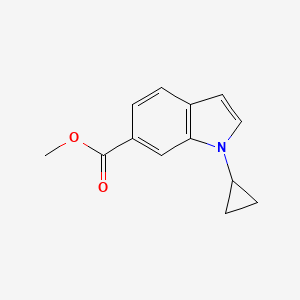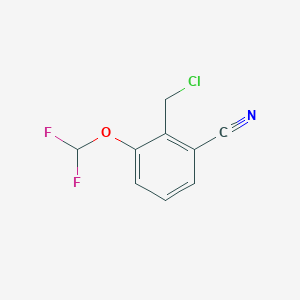
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of a chloromethyl group and a difluoromethoxy group attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile typically involves the introduction of the chloromethyl and difluoromethoxy groups onto a benzonitrile core. One common method involves the reaction of 3-(difluoromethoxy)benzonitrile with chloromethylating agents under specific conditions. For instance, the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can facilitate the chloromethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) for the substitution of the chlorine atom.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products may include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Scientific Research Applications
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound can be used in the development of fluorinated bioactive molecules, which may have enhanced biological activity and stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.
Industry: The compound can be used in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are desirable.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile depends on its specific application. In general, the presence of the difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound. The chloromethyl group can act as a reactive site for further chemical modifications. The nitrile group can participate in interactions with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3-(trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Difluoromethoxy)benzonitrile: Lacks the chloromethyl group.
Uniqueness
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile is unique due to the combination of the chloromethyl and difluoromethoxy groups, which can impart distinct chemical and biological properties. The presence of the difluoromethoxy group can enhance the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C9H6ClF2NO |
|---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-7-6(5-13)2-1-3-8(7)14-9(11)12/h1-3,9H,4H2 |
InChI Key |
WIJCFYJFECIGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



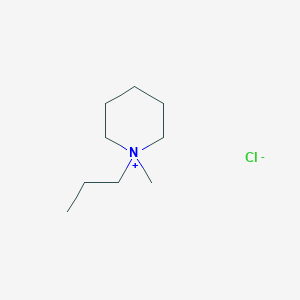
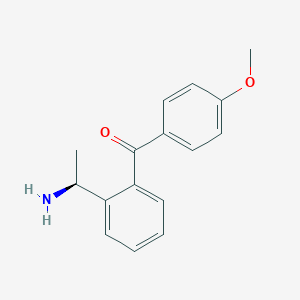
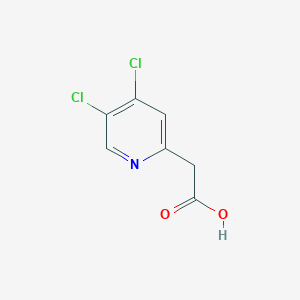

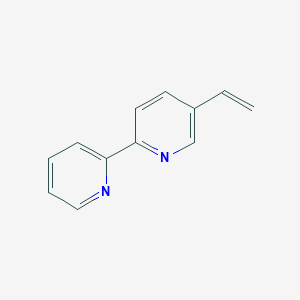
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
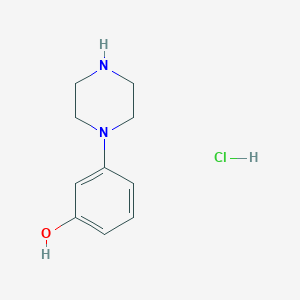
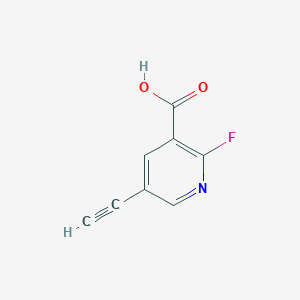
![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
